molecular formula C16H18BrNO3S B2696548 N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide CAS No. 873671-38-6

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide

Cat. No.: B2696548
CAS No.: 873671-38-6
M. Wt: 384.29
InChI Key: UPEANRGWCWYSNX-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide: is an organic compound with the molecular formula C16H18BrNO3S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a bromine atom, an ethyl group, and a methoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methoxybenzenesulfonyl chloride, benzylamine, and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-3-methoxybenzenesulfonyl chloride is first reacted with benzylamine to form N-benzyl-4-bromo-3-methoxybenzenesulfonamide. This intermediate is then reacted with ethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Oxidized products may include sulfonic acids or sulfoxides.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields sulfonic acids and corresponding amines.

Scientific Research Applications

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide can be compared with other sulfonamide derivatives:

    N-benzyl-4-bromo-N-methyl-3-methoxybenzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    N-benzyl-4-bromo-N-ethyl-3-hydroxybenzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.

Properties

IUPAC Name

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEANRGWCWYSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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